N-[3-(butyrylamino)phenyl]-4-(2-methoxyethoxy)benzamide
Overview
Description
N-[3-(butyrylamino)phenyl]-4-(2-methoxyethoxy)benzamide is an organic compound with the molecular formula C20H24N2O4 and a molecular weight of 356.41556 g/mol . This compound is characterized by its complex structure, which includes a butyrylamino group attached to a phenyl ring and a methoxyethoxy group attached to a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(butyrylamino)phenyl]-4-(2-methoxyethoxy)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the butyrylamino group: This step involves the reaction of butyric acid with an amine to form the butyrylamino group.
Attachment to the phenyl ring: The butyrylamino group is then attached to a phenyl ring through an amide bond formation reaction.
Formation of the methoxyethoxy group: This step involves the reaction of ethylene glycol with methanol to form the methoxyethoxy group.
Attachment to the benzamide moiety: Finally, the methoxyethoxy group is attached to a benzamide moiety through an ether bond formation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Common techniques include:
Batch reactors: For controlled reaction conditions and precise monitoring.
Continuous flow reactors: For large-scale production with consistent quality.
Purification methods: Such as recrystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-[3-(butyrylamino)phenyl]-4-(2-methoxyethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The
Properties
IUPAC Name |
N-[3-(butanoylamino)phenyl]-4-(2-methoxyethoxy)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-3-5-19(23)21-16-6-4-7-17(14-16)22-20(24)15-8-10-18(11-9-15)26-13-12-25-2/h4,6-11,14H,3,5,12-13H2,1-2H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRSQWYDCKEKKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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